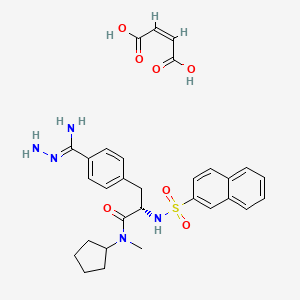
Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide, (2Z)-2-butenedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LB-30057 is an oral thrombin inhibitor.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Therapeutic Potential
Benzenecarboximidic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and clinical applications. Notably, the guanidine group, considered a super base, when bonded to a benzazole ring, yields 2-guanidinobenzazoles (2GBZs), which could modify the biological activity of these heterocycles. These derivatives are being explored for their cytotoxic effects, inhibition of cell proliferation via angiogenesis and apoptosis, showcasing their therapeutic potential (Rosales-Hernández et al., 2022).
Psychotropic Activity
Phosphorylated carboxylic acids and their derivatives, including phosphorylacetohydrazides, are being studied for their psychotropic activity. These compounds have shown promising results in improving memory and learning, exhibiting neuroprotective properties, and correcting behavioral disorders in conditions like Alzheimer's disease. Their unique mechanism of action, including enhancing glutamatergic transmission and interacting with various neurotransmitter receptors, highlights their potential as new therapeutic agents (Semina et al., 2016).
Anticancer Applications
Cinnamic acid derivatives, including those similar in structure to benzenecarboximidic acid, are gaining attention in anticancer research. Their chemical structure allows for various modifications, making them versatile in medicinal research as traditional and synthetic antitumor agents. Despite their rich medicinal tradition, these derivatives are underutilized, providing a vast potential for exploration and development in cancer treatment (De et al., 2011).
Biological Activity of Functional Derivatives
Acyl thioureas and acyl thiosemicarbazides, functional derivatives of benzenecarboximidic acid, are being explored for their biological activities. These compounds are used in the synthesis of heterocycles and have shown antimicrobial, fungicidal, antitumor, antiviral, antifungal, and other activities. They are promising for further structural modification and drug discovery (Kholodniak & Kovalenko, 2022).
Corrosion Inhibition
Phthalocyanine and naphthalocyanine derivatives, related to benzenecarboximidic acid, are noted for their anticorrosive properties. They form strong chelating complexes with metallic atoms due to their nitrogenous structure and aromatic rings, making them excellent materials for corrosion inhibition in various metal/electrolyte systems (Verma et al., 2021).
Eigenschaften
CAS-Nummer |
911683-33-5 |
|---|---|
Produktname |
Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide, (2Z)-2-butenedioate (1:1) |
Molekularformel |
C30H35N5O7S |
Molekulargewicht |
609.69 |
IUPAC-Name |
(S)-N-(cyclopentylmethyl)-3-(4-(hydrazinyl(imino)methyl)phenyl)-2-(naphthalene-2-sulfonamido)propanamide maleate |
InChI |
InChI=1S/C26H31N5O3S.C4H4O4/c27-25(30-28)21-11-9-18(10-12-21)15-24(26(32)29-17-19-5-1-2-6-19)31-35(33,34)23-14-13-20-7-3-4-8-22(20)16-23;5-3(6)1-2-4(7)8/h3-4,7-14,16,19,24,31H,1-2,5-6,15,17,28H2,(H2,27,30)(H,29,32);1-2H,(H,5,6)(H,7,8)/b;2-1-/t24-;/m0./s1 |
InChI-Schlüssel |
UEYDWKUCSCRYHK-GCCVQAHUSA-N |
SMILES |
NNC(C1=CC=C(C[C@H](NS(=O)(C2=CC=C3C=CC=CC3=C2)=O)C(NCC4CCCC4)=O)C=C1)=N.O=C(O)/C=C\C(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LB-30057; LB 30057; LB30057; PD-172524; PD 172524; PD172524; CI-1028; CI 1028; CI1028; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)
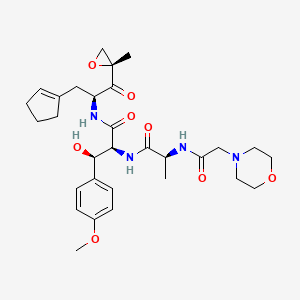
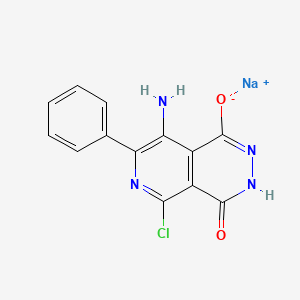
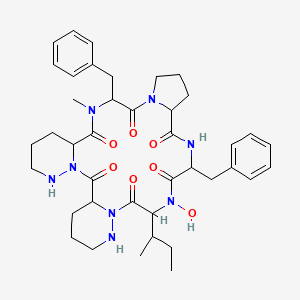

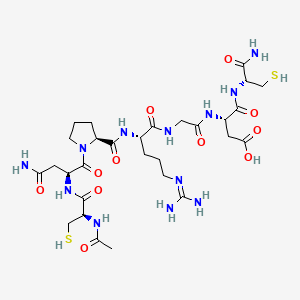
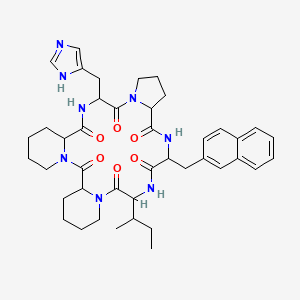
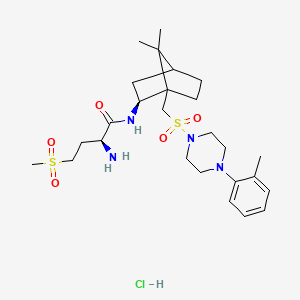
![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)
![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)
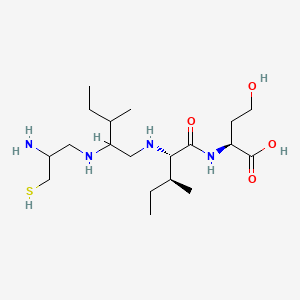
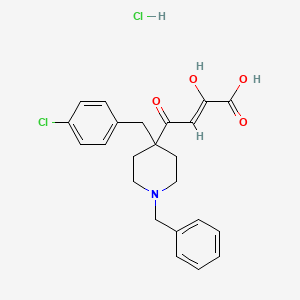
![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)